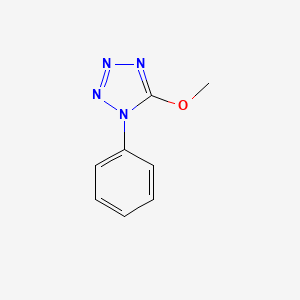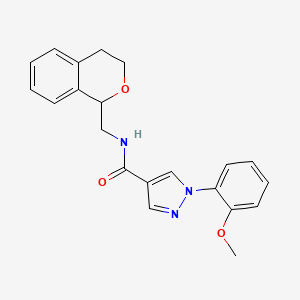![molecular formula C18H15N5O B5572384 6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5572384.png)
6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, also known as EPPP, is a chemical compound that has been widely used in scientific research. EPPP is a pyrazolo[3,4-d]pyrimidine derivative and it has been shown to have various biological activities.
Applications De Recherche Scientifique
Anticancer and Anti-inflammatory Agents
Anticancer Activity : A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities. These compounds showed promising cytotoxic effects on HCT-116 and MCF-7 cancer cell lines, suggesting their potential as anticancer agents. The structure-activity relationship (SAR) analysis provided insights into the chemical modifications enhancing their biological activities Rahmouni et al., 2016.
Anti-inflammatory Properties : Novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones were synthesized and evaluated as potential anti-inflammatory agents by Yewale et al. (2012). These compounds exhibited significant anti-inflammatory activity with minimal ulcerogenic potential compared to standard drugs, indicating their potential as safer anti-inflammatory drugs Yewale et al., 2012.
Antimicrobial Agents
- Antibacterial Activity : Beyzaei et al. (2017) prepared new 6-substituted 4-amino-pyrazolo[3,4-d]pyrimidine derivatives and studied their antibacterial properties against several pathogenic bacteria. These compounds displayed a broad spectrum of antibacterial activity, especially against Streptococcus pyogenes and Pseudomonas aeruginosa, showcasing their potential as antibacterial agents Beyzaei et al., 2017.
Enzyme Inhibition
- Phosphodiesterase Inhibition : Dumaitre and Dodic (1996) described a series of 6-phenylpyrazolo[3,4-d]pyrimidones as specific inhibitors of cGMP-specific (type V) phosphodiesterase. These compounds showed significant enzymatic and cellular activity, as well as oral antihypertensive activity in vivo, highlighting their potential in treating hypertension Dumaitre & Dodic, 1996.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-ethyl-1-phenyl-5-pyridin-3-ylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-2-16-21-17-15(12-20-23(17)13-7-4-3-5-8-13)18(24)22(16)14-9-6-10-19-11-14/h3-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQBWHIUKIMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methoxybenzyl)-8-(3-pyridazinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5572308.png)
![N',N''-1,2-ethanediylidenebis[2-(2,3,6-trimethylphenoxy)acetohydrazide]](/img/structure/B5572314.png)
![4-[(3,4-dimethoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5572316.png)
![2-{4-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B5572325.png)


![1-tert-butyl-4-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5572357.png)
![1,3-dimethyl-6-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5572362.png)

![[1,4-bis(4-methylphenyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B5572373.png)
![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5572381.png)
![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B5572382.png)
![2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5572394.png)
